molecular formula C12H16N2O5 B5176617 butyl (4-methoxy-2-nitrophenyl)carbamate

butyl (4-methoxy-2-nitrophenyl)carbamate

Cat. No.: B5176617
M. Wt: 268.27 g/mol
InChI Key: QJKNHTUOQNFKJV-UHFFFAOYSA-N
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Description

Butyl (4-methoxy-2-nitrophenyl)carbamate is a chemical compound utilized in organic synthesis and pharmaceutical research. It features a carbamate group that serves as a protected aniline, a common functional group in active pharmaceutical ingredients and agrochemicals . The nitro (-NO2) and methoxy (-OCH3) substituents on the aromatic ring make this molecule a versatile synthetic intermediate. The nitro group can be selectively reduced to a primary amine, allowing for further functionalization and the synthesis of more complex molecules . Similarly, carbamate-protected anilines, such as tert-butyl derivatives, are frequently employed as intermediates in multi-step synthetic routes, including the construction of complex molecules like Pyrrolobenzodiazepine (PBD) conjugates for targeted protein degradation studies . As a building block, it is valuable in the development of novel compounds for various research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

butyl N-(4-methoxy-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-3-4-7-19-12(15)13-10-6-5-9(18-2)8-11(10)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKNHTUOQNFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between butyl (4-methoxy-2-nitrophenyl)carbamate and related compounds:

Compound Name Molecular Formula Substituents on Phenyl Ring Carbamate Group Molecular Weight Key Features
This compound C₁₂H₁₆N₂O₅ 4-OCH₃, 2-NO₂ Butyl-O 292.27 Electron-donating (OCH₃) and withdrawing (NO₂) groups; moderate lipophilicity
4-Nitrophenyl N-methoxycarbamate C₈H₈N₂O₅ 4-NO₂ N-OCH₃ 212.16 Nitro at para position; methoxy on nitrogen
tert-Butyl 2-chloro-4-nitrophenylcarbamate C₁₁H₁₃ClN₂O₄ 2-Cl, 4-NO₂ tert-Butyl-O 296.69 Chloro (electron-withdrawing) and nitro substituents; steric bulk from tert-butyl
(4-Nitrophenyl)methyl N-benzylcarbamate C₁₅H₁₄N₂O₄ 4-NO₂ N-Benzyl, CH₂Ph 286.28 Benzyl group enhances lipophilicity; nitro at para position

Electronic and Steric Effects

  • Nitro Group Position : The nitro group in this compound is ortho to the carbamate linkage, creating a steric and electronic environment distinct from para-substituted analogs like 4-nitrophenyl N-methoxycarbamate. The ortho-nitro group may reduce ring electron density more drastically, affecting reactivity in nucleophilic substitutions .
  • Methoxy vs. Chloro Substituents : The methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing chloro group in tert-butyl 2-chloro-4-nitrophenylcarbamate. This difference influences hydrolysis rates and stability under acidic/basic conditions .

Research Findings and Data

Hydrolytic Stability

Carbamates with electron-withdrawing groups (e.g., nitro, chloro) exhibit slower hydrolysis due to reduced nucleophilic attack at the carbonyl carbon. This compound’s ortho-nitro group may further stabilize the carbamate linkage compared to para-substituted analogs .

Q & A

Q. Table 1: Key Spectroscopic Signatures

Functional GroupNMR Shift (δ, ppm)IR Wavenumber (cm1^{-1})
Carbamate C=O~165-170 (C=O)~1700
Nitro (-NO2_2)-~1520, ~1350
Methoxy (-OCH3_3)~3.8-4.0 (s, 3H)~2850-2950 (C-H stretch)

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR)?

Answer:
Contradictions may arise from dynamic effects (e.g., rotational barriers) or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility by analyzing splitting patterns at low/high temperatures .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate structures .
  • Complementary Crystallography : If single crystals are obtainable, use SHELXD for structure solution and PLATON for validation of geometric parameters .

Basic: What synthetic strategies are effective for preparing carbamate derivatives like this compound?

Answer:

  • Stepwise Functionalization :
    • Nitration : Introduce the nitro group to 4-methoxyphenyl precursors using HNO3_3/H2_2SO4_4 .
    • Carbamate Formation : React the nitrated intermediate with butyl chloroformate in the presence of a base (e.g., pyridine) .
  • Protection/Deprotection : Use tert-butyl groups to protect amines during synthesis, followed by acidic cleavage .

Q. Table 2: Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key Challenges
Direct Nitration65-75>95%Over-nitration byproducts
Sequential Protection80-85>98%Requires anhydrous conditions

Advanced: How to analyze hydrogen-bonding networks in its crystal lattice for structure-property insights?

Answer:

  • Graph-Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., D, S motifs) and identify supramolecular synthons .
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., π-π stacking, C-H···O bonds) using CrystalExplorer .
  • Thermal Analysis (DSC/TGA) : Correlate melting points with lattice stability influenced by H-bonding .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate its enzyme inhibition potential using computational and experimental methods?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on nitro group hydrogen bonding and carbamate’s electrophilicity .
  • In Vitro Assays :
    • Kinetic Studies : Measure IC50_{50} values via fluorogenic substrates.
    • Circular Dichroism (CD) : Monitor conformational changes in enzymes upon binding .
  • Mutagenesis : Validate binding sites by comparing wild-type and mutant enzyme activities .

Advanced: How to address discrepancies between theoretical and experimental crystallographic data?

Answer:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., butyl chain conformers) .
  • Rigorous Validation : Cross-check with checkCIF (IUCr) to ensure geometric plausibility .

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